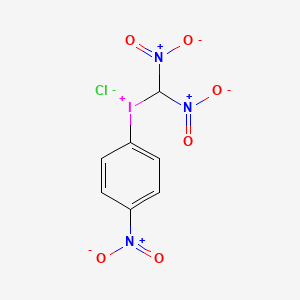
(Dinitromethyl)(4-nitrophenyl)iodanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dinitromethyl)(4-nitrophenyl)iodanium chloride is a chemical compound with the molecular formula C7H5IN3O6·Cl It is known for its unique structure, which includes a dinitromethyl group and a 4-nitrophenyl group bonded to an iodonium ion
Preparation Methods
The synthesis of (Dinitromethyl)(4-nitrophenyl)iodanium chloride typically involves the reaction of 4-nitrophenyl iodide with dinitromethane in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled environment to ensure the stability of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(Dinitromethyl)(4-nitrophenyl)iodanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents such as sodium borohydride or hydrazine, leading to the formation of different products depending on the reaction conditions.
Substitution: The compound can participate in substitution reactions where the iodonium ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Dinitromethyl)(4-nitrophenyl)iodanium chloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Dinitromethyl)(4-nitrophenyl)iodanium chloride involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to (Dinitromethyl)(4-nitrophenyl)iodanium chloride include other iodonium salts and nitroaromatic compounds. Some examples are:
4-Nitrophenyl iodonium chloride: Similar structure but lacks the dinitromethyl group.
Dinitrophenyl iodonium chloride: Contains two nitro groups but differs in the position and number of nitro groups.
Properties
CAS No. |
62399-63-7 |
|---|---|
Molecular Formula |
C7H5ClIN3O6 |
Molecular Weight |
389.49 g/mol |
IUPAC Name |
dinitromethyl-(4-nitrophenyl)iodanium;chloride |
InChI |
InChI=1S/C7H5IN3O6.ClH/c12-9(13)6-3-1-5(2-4-6)8-7(10(14)15)11(16)17;/h1-4,7H;1H/q+1;/p-1 |
InChI Key |
VVPITZNUWVGJSM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[I+]C([N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















